molecular formula C27H28N2O5 B2693173 1-(4-(Allyloxy)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-31-5

1-(4-(Allyloxy)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2693173
CAS RN: 634574-31-5
M. Wt: 460.53
InChI Key: UXFUIMAEMZHULR-UHFFFAOYSA-N
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Description

1-(4-(Allyloxy)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H28N2O5 and its molecular weight is 460.53. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Polymers

  • A study by Beyerlein and Tieke (2000) discusses π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, which exhibit strong photoluminescence and higher photochemical stability than saturated polymers. These properties make them suitable for electronic applications (Beyerlein & Tieke, 2000).

Heterocyclic Compound Synthesis

  • Nejadshafiee et al. (2013) describe the synthesis of 2-pyrone derivatives using β-ketoamides, which are versatile intermediates for creating heterocyclic compounds, including derivatives like 1-morpholino-3-phenyl-1,3-propanedione (Nejadshafiee et al., 2013).

Polymerization Research

  • Mallakpour et al. (1998) report on the polymerization of 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole, leading to new polymers with potential in various applications (Mallakpour et al., 1998).

Ionophore for Sensor Applications

  • Cordaro et al. (2011) conducted a study on a U-shaped molecule synthesized from a similar compound, which demonstrated potential as an ionophore for sensor applications due to its ability to form complexes with metal cations (Cordaro et al., 2011).

Luminescent Polymers for Optoelectronics

  • Zhang and Tieke (2008) synthesized polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, showing strong fluorescence and potential for optoelectronic applications (Zhang & Tieke, 2008).

Corrosion Inhibition

  • Zarrouk et al. (2015) found that 1H-pyrrole-2,5-dione derivatives are effective corrosion inhibitors for carbon steel, demonstrating a link between molecular structure and inhibition efficiency (Zarrouk et al., 2015).

Electron Transport Layer in Solar Cells

  • Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte from a similar compound, improving the efficiency of polymer solar cells (Hu et al., 2015).

properties

IUPAC Name

7-methyl-2-(2-morpholin-4-ylethyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c1-3-14-33-20-7-5-19(6-8-20)24-23-25(30)21-17-18(2)4-9-22(21)34-26(23)27(31)29(24)11-10-28-12-15-32-16-13-28/h3-9,17,24H,1,10-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFUIMAEMZHULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Allyloxy)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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